Allyl acetoacetate
Overview
Description
Synthesis Analysis
The synthesis of allyl compounds, including allyl acetoacetate, involves catalytic methods employing various catalysts such as sulfuric acid, ferric chloride hexahydrate, and stannous chloride dihydrate, among others. These methods are crucial for producing allyl propionate, indicating the versatility and practical value of allyl acetoacetate in synthesis processes (Shi-bin, 2005).
Molecular Structure Analysis
While specific discussions on the molecular structure of allyl acetoacetate in the provided literature are scarce, the general importance of understanding the molecular configurations and assembly in related compounds can be inferred from the comprehensive review on lignin macromolecular configuration. Such analyses are crucial for unraveling the complexities of biochemical processes and synthetic applications (Davin et al., 2008).
Chemical Reactions and Properties
Allyl acetoacetate undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For instance, the review on double bond migration in N-allylic systems catalyzed by transition metal complexes sheds light on the dynamic behavior of allylic compounds in synthetic contexts (Krompiec et al., 2008). This reactivity is essential for creating diverse chemical structures and achieving specific synthetic outcomes.
Physical Properties Analysis
The specific physical properties of allyl acetoacetate, such as boiling point, melting point, and solubility, are not directly discussed in the reviewed literature. However, the physical properties of chemical compounds are fundamental for determining their application in synthesis and the conditions required for their manipulation and storage.
Chemical Properties Analysis
The chemical properties of allyl acetoacetate, including reactivity with other compounds, stability under various conditions, and its role as a precursor in synthetic routes, are implicit in its synthesis and reactions. For example, the review on the facile synthesis and antioxidant evaluation of isoxazolone derivatives, including methods involving allyl compounds, underscores the chemical versatility and potential applications of such compounds (Laroum et al., 2019).
Scientific Research Applications
Application 1: Drug Delivery System
- Specific Scientific Field : Biomedical Engineering, specifically in Drug Delivery Systems .
- Summary of the Application : Allyl acetoacetate is used in the synthesis of a novel pH- and temperature-sensitive polymer. This polymer is used as a nanocarrier for the delivery of the anti-cancer drug doxorubicin .
- Methods of Application or Experimental Procedures : The polymer is based on MoS2 modified poly (N-Isopropyl Acrylamide)/ allyl acetoacetate. It is further modified with methoxy poly (ethylene glycol) and folic acid to enhance the adsorption of doxorubicin. The synthesized polymer is characterized using Fourier transform infrared, X-ray diffraction, field emission scanning electron microscope, and thermogravimetric analysis .
Application 1: Drug Delivery System
- Specific Scientific Field : Biomedical Engineering, specifically in Drug Delivery Systems .
- Summary of the Application : Allyl acetoacetate is used in the synthesis of a novel pH- and temperature-sensitive polymer. This polymer is used as a nanocarrier for the delivery of the anti-cancer drug doxorubicin .
- Methods of Application or Experimental Procedures : The polymer is based on MoS2 modified poly (N-Isopropyl Acrylamide)/ allyl acetoacetate. It is further modified with methoxy poly (ethylene glycol) and folic acid to enhance the adsorption of doxorubicin. The synthesized polymer is characterized using Fourier transform infrared, X-ray diffraction, field emission scanning electron microscope, and thermogravimetric analysis .
- Results or Outcomes : The maximum adsorption capacity was obtained at pH=8, contact time=15 min, and temperature=50 °C. The results indicated that the doxorubicin release was considerably accelerated at a simulated cancer fluids (pH=5.6) in contrast to simulated human blood fluids (pH=7.4). The cytotoxicity of the obtained nanocarrier was evaluated via MTT assay against KB cancer cell lines. The doxorubicin release and subsequent induction of apoptosis enhanced after near infrared irradiation, indicating that this nanocarrier can be employed as a dual responsive drug delivery system, with controlled drug release through near infrared irradiation and pH .
Application 2: Cadmium Removal from Water
- Specific Scientific Field : Environmental Science, specifically in Water Treatment .
- Summary of the Application : Allyl acetoacetate is used in the modification of graphene oxide to create a novel nanoadsorbent for the removal of cadmium from water .
- Methods of Application or Experimental Procedures : Graphene oxide is functionalized by divinylsulfone and allyl acetoacetate through a simple route. The resulting functionalized graphene oxide (graphene oxide grafted with allyl acetoacetate, or GO-GAA) is characterized using X-ray diffractometry, field emission scanning electron microscopy, and transmission electron microscopy analyses. The adsorption property of GO-GAA for Cd2+ ion removal from aqueous media is then investigated .
- Results or Outcomes : The adsorption isotherm follows the Langmuir–Freundlich model and the maximum adsorption capacity was 71 mg/g for GO-GAA toward Cd2+ at 20 °C at pH 7. The fast adsorption kinetics, which takes less than 2 min, follows the pseudo-first-order model. The synthesized nanoadsorbent also showed good reusability, even after ten cycles of adsorption–desorption using HNO3 as a regenerating agent. Furthermore, the applicability of the synthesized nanoadsorbent for Cd2+ removal from industrial wastewater and well water samples inoculated with cadmium was investigated and over 82% efficiency was observed .
Safety And Hazards
Allyl acetoacetate is highly flammable and toxic if swallowed. It is harmful in contact with skin, causes serious eye irritation, and is fatal if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid generation of vapor or mist when handling this compound .
Future Directions
The ability to selectively transesterify β-keto esters, such as Allyl acetoacetate, is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .
properties
IUPAC Name |
prop-2-enyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMPTNTPOWPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149740 | |
Record name | Allyl acetoacetate | |
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Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Allyl acetoacetate | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | Allyl acetoacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20162 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Allyl acetoacetate | |
CAS RN |
1118-84-9 | |
Record name | Allyl acetoacetate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1118-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl acetoacetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118849 | |
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Record name | Allyl acetoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24280 | |
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Record name | Allyl acetoacetate | |
Source | EPA DSSTox | |
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Record name | Allyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.973 | |
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Record name | ALLYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HX066J62P | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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